molecular formula C20H24N2O2S B11319215 2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No.: B11319215
M. Wt: 356.5 g/mol
InChI Key: LRRKQYIJFQOYIY-UHFFFAOYSA-N
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Description

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(3,4-dimethylphenoxy)ethyl chloride. The next step involves the reaction of this intermediate with 2-mercapto-1-(2-methoxyethyl)-1H-benzimidazole under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by disrupting the function of key proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1-(2-methoxyethyl)benzimidazole

InChI

InChI=1S/C20H24N2O2S/c1-15-8-9-17(14-16(15)2)24-12-13-25-20-21-18-6-4-5-7-19(18)22(20)10-11-23-3/h4-9,14H,10-13H2,1-3H3

InChI Key

LRRKQYIJFQOYIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC)C

Origin of Product

United States

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